![molecular formula C26H26N2O7 B2469599 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone CAS No. 449764-80-1](/img/structure/B2469599.png)
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
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Description
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C26H26N2O7 and its molecular weight is 478.501. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure Identification and Analysis
A study by Pudjiastuti et al. (2010) identified a new benzylisoquinoline alkaloid, closely related to the compound , from the leaves of Beilschmiedia brevipes. This discovery highlights the potential for new compounds in natural sources and their structural elucidation using spectroscopic methods (Pudjiastuti et al., 2010).
Synthesis and Derivatives
Roberts et al. (1997) conducted a study on the synthesis of various derivatives from 6,7-Dimethoxy-4-methylquinoline. This research indicates the chemical's potential as a precursor in synthesizing complex heterocyclic compounds, which could be significant for pharmaceutical development (Roberts et al., 1997).
Pharmacological Applications
A study on the cytotoxic activity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines, including derivatives of 6,7-dimethoxy-3,4-dihydroisoquinolin, revealed the potential for the development of new cancer therapeutics. This research demonstrates the importance of molecular size for cytotoxicity induction (Hatano et al., 2009).
Conformational Analysis
Sohár et al. (1992) conducted a conformational analysis of stereoisomeric tetrahydroisoquinoline derivatives. This research provides insights into the structural aspects of similar compounds and their potential implications in drug design (Sohár et al., 1992).
Heterocyclization Reactions
A study by Osyanin et al. (2011) explored the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides, leading to the formation of complex heterocyclic compounds. This research opens up possibilities for creating novel compounds with unique properties (Osyanin et al., 2011).
Alkylation Studies
Kametani et al. (1977) investigated the alkylation of dihydroisoquinoline derivatives, providing a methodological approach that could be applicable to related compounds for the synthesis of pharmacologically active molecules (Kametani et al., 1977).
NMDA Receptor Modulation
Research by Ogden and Traynelis (2013) identified a compound structurally similar to the query chemical as a positive allosteric modulator of NMDA receptors. This finding suggests the potential for the development of novel neurotherapeutics (Ogden & Traynelis, 2013).
properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7/c1-32-18-8-10-19(11-9-18)35-16-23-21-15-25(34-3)24(33-2)14-17(21)12-13-27(23)26(29)20-6-4-5-7-22(20)28(30)31/h4-11,14-15,23H,12-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROIRICWIGFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone |
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